3-[(3-Chloro-4-fluorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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Overview
Description
3-[(3-CHLORO-4-FLUOROANILINO)CARBONYL]BICYCLO[221]HEPT-5-ENE-2-CARBOXYLIC ACID is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-CHLORO-4-FLUOROANILINO)CARBONYL]BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID typically involves a multi-step process. One common method includes the Diels-Alder reaction, where cyclopentene reacts with a dienophile such as dimethyl fumarate in the presence of a catalyst like Et₂AlCl. This reaction forms a bicyclic intermediate, which is then subjected to saponification to yield the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as crystallization or chromatography to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(3-CHLORO-4-FLUOROANILINO)CARBONYL]BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the aniline moiety, using reagents like sodium hydroxide or halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydroxide (NaOH), halogenating agents (e.g., N-bromosuccinimide)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Halogenated derivatives, substituted anilines
Scientific Research Applications
3-[(3-CHLORO-4-FLUOROANILINO)CARBONYL]BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-[(3-CHLORO-4-FLUOROANILINO)CARBONYL]BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. This inhibition can occur through various pathways, including competitive or non-competitive inhibition, depending on the specific enzyme and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Shares the bicyclic structure but lacks the anilino and carbonyl groups.
3-[(3-chloro-4-fluoroanilino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid: Similar structure but with slight variations in the bicyclic framework.
Uniqueness
3-[(3-CHLORO-4-FLUOROANILINO)CARBONYL]BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID is unique due to its combination of a bicyclic core with an anilino and carbonyl functional group. This unique structure imparts specific chemical properties and biological activities that distinguish it from other similar compounds .
Properties
Molecular Formula |
C15H13ClFNO3 |
---|---|
Molecular Weight |
309.72 g/mol |
IUPAC Name |
3-[(3-chloro-4-fluorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C15H13ClFNO3/c16-10-6-9(3-4-11(10)17)18-14(19)12-7-1-2-8(5-7)13(12)15(20)21/h1-4,6-8,12-13H,5H2,(H,18,19)(H,20,21) |
InChI Key |
XUKVLLMZTCYHIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C(C2C(=O)NC3=CC(=C(C=C3)F)Cl)C(=O)O |
Origin of Product |
United States |
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